molecular formula C15H14N2O3S2 B5605486 N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

Cat. No. B5605486
M. Wt: 334.4 g/mol
InChI Key: NMDLORKLDBJJBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide often involves cycloaddition reactions and functional group modifications. For example, asymmetric cyclopropanations catalyzed by Rhodium(II) N-(Arylsulfonyl)prolinate demonstrate a method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner, which may be relevant for the synthesis of complex benzothiazol derivatives (Davies et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques like X-ray crystallography, showing detailed geometric configurations and intermolecular interactions. For instance, the X-ray structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide provides insight into the crystalline arrangement and molecular geometry of benzothiazol derivatives (Inkaya et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound-like compounds typically feature various functional group transformations and interactions. The study of asymmetric synthesis using Rhodium(II) catalysts for the construction of carbocycles presents a relevant example of how such compounds can undergo complex reactions (Davies et al., 1994).

Physical Properties Analysis

The physical properties of benzothiazol derivatives, including solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments. Research on the synthesis and mesomorphic properties of benzothiazoles provides valuable data on their liquid-crystalline phases and thermal stability (Ha et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with various reagents, highlight the versatility of benzothiazol derivatives. The discovery of PI3K inhibitors based on benzothiazol structures exemplifies the potential chemical utility and biological relevance of these compounds (Shao et al., 2014).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-20-12-7-8-13-14(9-12)21-15(16-13)17-22(18,19)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDLORKLDBJJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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